7-Hydroxyoctanoic acid

Description

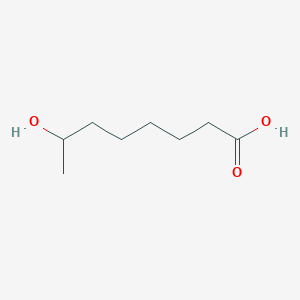

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCMTSZRXXFMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864741 | |

| Record name | 7-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17173-14-7 | |

| Record name | (±)-7-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17173-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxyoctanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyoctanoic acid is a medium-chain hydroxy fatty acid that has garnered interest in various scientific disciplines, including metabolic research and chemical synthesis.[1] As a naturally occurring molecule, it is found in various biological systems and has been identified as a metabolite in human bodily fluids.[1] Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules, including lactones and other bioactive compounds. This guide provides a comprehensive overview of the chemical properties and structural features of 7-hydroxyoctanoic acid, intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Chemical Structure and Stereochemistry

The fundamental structure of 7-hydroxyoctanoic acid consists of an eight-carbon aliphatic chain with a carboxylic acid functional group at one terminus (C1) and a hydroxyl group at the seventh carbon atom (C7). This structure imparts both hydrophilic and hydrophobic characteristics to the molecule.

Stereoisomerism

The presence of a chiral center at the C7 position gives rise to two enantiomers: (R)-7-hydroxyoctanoic acid and (S)-7-hydroxyoctanoic acid. The specific stereochemistry can significantly influence the biological activity and physical properties of the molecule. The (7R)-enantiomer is an (omega-1)-hydroxy fatty acid, where the 7-pro-R hydrogen of octanoic acid is substituted by a hydroxyl group.[2]

Molecular Structure of 7-Hydroxyoctanoic Acid

A 2D representation of the chemical structure of 7-hydroxyoctanoic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 7-hydroxyoctanoic acid is crucial for its application in research and development. The following table summarizes key properties, including both experimentally determined and computationally predicted values.

| Property | Value | Source |

| IUPAC Name | 7-hydroxyoctanoic acid | [3] |

| Chemical Formula | C₈H₁₆O₃ | [3] |

| Molecular Weight | 160.21 g/mol | [3] |

| Physical State | Solid (predicted) | [4] |

| Melting Point | Data not available | |

| Boiling Point | 291.2 °C (estimated) | [5] |

| Water Solubility | 29010 mg/L at 25 °C (estimated) | [5] |

| pKa (Strongest Acidic) | ~4.9 (estimated for octanoic acid) | [6] |

| LogP | 1.33 (predicted) | [7] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of 7-hydroxyoctanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (CH₃) at the C8 position, methylene protons (CH₂) along the aliphatic chain, a methine proton (CH) at the C7 position adjacent to the hydroxyl group, and a broad signal for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at the downfield region of the spectrum. The carbon atom attached to the hydroxyl group (C7) would also exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The infrared spectrum of 7-hydroxyoctanoic acid is characterized by the vibrational frequencies of its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[8]

-

C-H Stretch: Sharp peaks in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1760 and 1690 cm⁻¹ due to the carbonyl group of the carboxylic acid.[8]

-

O-H Bend (Alcohol): Bending vibrations for the alcohol hydroxyl group would appear in the fingerprint region.

-

C-O Stretch: A peak in the 1320-1210 cm⁻¹ range is indicative of the C-O stretching of the carboxylic acid.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 7-hydroxyoctanoic acid. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation, leading to characteristic ions that can aid in its identification.

Chemical Reactivity

The chemical reactivity of 7-hydroxyoctanoic acid is primarily governed by its two functional groups: the carboxylic acid and the secondary alcohol.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

Reactions of the Hydroxyl Group

The secondary alcohol at the C7 position can be oxidized to a ketone or undergo esterification and etherification reactions.

Intramolecular Cyclization: Lactonization

A significant reaction of 7-hydroxyoctanoic acid is its intramolecular esterification, or lactonization, to form a cyclic ester known as a lactone. Depending on the reaction conditions, different ring-sized lactones can be formed. The formation of γ-octalactone, a five-membered ring, is a notable transformation of a related isomer, 4-hydroxyoctanoic acid.[3][5] This property is of interest in the synthesis of flavor and fragrance compounds.

Lactonization of a Hydroxyoctanoic Acid

Intramolecular cyclization of 4-hydroxyoctanoic acid to form γ-octalactone.

Synthesis and Natural Occurrence

Chemical Synthesis

The synthesis of 7-hydroxyoctanoic acid can be approached through various synthetic routes. A common strategy involves the functionalization of a C8 precursor. For instance, the synthesis of the related 8-hydroxyoctanoic acid has been achieved through the reaction of 6-chlorohexanol with a dialkyl malonate ester, followed by thermal decarboxylation.[9] Similar strategies involving the protection of the carboxylic acid, selective hydroxylation of the alkyl chain, and subsequent deprotection can be employed for the synthesis of 7-hydroxyoctanoic acid.

Biosynthesis

7-Hydroxyoctanoic acid is a product of fatty acid metabolism.[1] In some microorganisms, cytochrome P450 monooxygenases are capable of hydroxylating fatty acids at various positions, including the ω-1 position, which would yield 7-hydroxyoctanoic acid from octanoic acid.[7] The biosynthesis of long-chain ω-hydroxy fatty acids has been demonstrated in engineered Saccharomyces cerevisiae.[7]

Experimental Protocol: GC-MS Analysis of 7-Hydroxyoctanoic Acid

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of hydroxy fatty acids in biological and chemical samples.[10] The following protocol provides a general workflow for the characterization of 7-hydroxyoctanoic acid.

I. Sample Preparation and Derivatization

-

Extraction: Extract the sample containing 7-hydroxyoctanoic acid using a suitable organic solvent such as ethyl acetate.

-

Derivatization: To increase volatility and improve chromatographic separation, the carboxylic acid and hydroxyl groups must be derivatized.

-

Esterification: Convert the carboxylic acid to its methyl ester by reaction with a methylating agent (e.g., diazomethane or BF₃/methanol).

-

Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

-

II. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column like those with a cyanopropyl-polysiloxane phase).[10]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation of components. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and held for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

III. Data Analysis

-

Identification: Identify the peak corresponding to the derivatized 7-hydroxyoctanoic acid based on its retention time and mass spectrum.

-

Fragmentation Analysis: Analyze the mass spectrum for characteristic fragment ions that confirm the structure of the molecule.

GC-MS Analysis Workflow

A schematic workflow for the analysis of 7-hydroxyoctanoic acid using GC-MS.

Applications and Future Perspectives

The unique bifunctional structure of 7-hydroxyoctanoic acid makes it a molecule of interest for several applications:

-

Chiral Building Block: The enantiomerically pure forms of 7-hydroxyoctanoic acid can serve as valuable chiral synthons in the synthesis of complex natural products and pharmaceuticals.

-

Polymer Chemistry: As a hydroxy acid, it has the potential to be used as a monomer for the synthesis of biodegradable polyesters.

-

Biomarker Research: Its presence in biological fluids may serve as a biomarker for certain metabolic disorders.[1]

Future research will likely focus on developing efficient and stereoselective synthetic methods for producing 7-hydroxyoctanoic acid and exploring its full potential in various fields of chemistry and biology.

References

-

PubChem. (+-)-7-Hydroxyoctanoic acid. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 7-Hydroxyoctanoic acid (HMDB0000486). [Link]

- Hwang, S. H., et al. (2017). Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids. eScholarship, University of California.

-

PubChem. gamma-Octalactone. National Center for Biotechnology Information. [Link]

- Lu, X., et al. (2019). Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry.

- Bari, M. A., & Adhikari, K. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society.

- Wellman, A. D., & Wren, S. N. (2017). Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface. Physical Chemistry Chemical Physics.

- Kim, S. K., & Park, Y. C. (2018). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. Applied Microbiology and Biotechnology.

- Papamichael, K., et al. (2018). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research.

-

PubChem. (+-)-7-Hydroxyoctanoic acid. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Human Metabolome Database. (7R)-7-hydroxyoctanoic Acid (HMDB0062596). [Link]

- Jones, P. M., & Bennett, M. J. (2010). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Methods in Molecular Biology.

- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology.

-

Creative Proteomics. Overview of Medium Chain Fatty Acids (MCFAs). [Link]

-

Human Metabolome Database. 7-Hydroxyoctanoic acid (HMDB0000486). [Link]

-

ResearchGate. (A) 1 H NMR spectra and (B): 13 C spectra of P(3HHx-co-3HO-co-3HD-co-3HDD). [Link]

-

LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

-

PubChem. 7R-hydroxy-octanoic acid. National Center for Biotechnology Information. [Link]

- Hou, C. T. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied Microbiology and Biotechnology.

- Li, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry.

-

FULIR. Calculation of Apparent pKa Values of Saturated Fatty Acids With Different Lengths in DOPC. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

ResearchGate. Assignment of peaks from 1H and 13C NMR. [Link]

-

ResearchGate. P(HB-co-HHx) characteristics determined from 1 H and 13 C-APT NMR spectra. [Link]

-

SpectraBase. 3,7-Dimethyl-7-hydroxyoctanoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

Wikipedia. Lactone. [Link]

-

ResearchGate. Calculation of Apparent p K a Values of Saturated Fatty Acids with Different Lengths in DOPC Phospholipid Bilayers. [Link]

-

ResearchGate. Melting points and enthalpies of individual fatty acids. [Link]

-

RSC Publishing. Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers. [Link]

-

TutorChase. How do you synthesise a lactone from a hydroxy acid? [Link]

-

RSC Publishing. Determination of copolymer compositions in polyhydroxyalkanoates using 1H benchtop nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. Peak assignments of 1 H-and 13 C-NMR spectra. [Link]

-

ResearchGate. FTIR spectra of (a) octanoic acid, (b) decanoic acid, (c) dodecanoic acid, and (d) ternary deep eutectic solvent when a hydrogen bond was formed. [Link]

- Google Patents.

-

ResearchGate. A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. [Link]

-

ISAR Publisher. Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship. [Link]

- Google Patents. Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.

-

RSC Publishing. Microbiome-based carboxylic acids production: from serum bottles to bioreactors. [Link]

-

ResearchGate. (PDF) Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by. [Link]

-

ResearchGate. FTIR spectra of octanoic acid, aminodiol with octanoic acid, and aminodiol with trifluoroacetic acid. [Link]

-

Organic Chemistry Portal. Lactone synthesis. [Link]

-

National Center for Biotechnology Information. A direct route to six and seven membered lactones via γ-C(sp3)–H activation. [Link]

-

National Institute of Standards and Technology. Octanoic acid. [Link]

-

PubMed. Physicochemical properties and volatile formation mechanism of medium-chain triacylglycerols during heating. [Link]

-

YouTube. Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. [Link]

-

PubMed. Microbial synthesis of p-hydroxybenzoic acid from glucose. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486) [hmdb.ca]

- 2. 7R-hydroxy-octanoic acid | C8H16O3 | CID 5312863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. γ-Octalactone - Wikipedia [en.wikipedia.org]

- 4. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ScenTree - Gamma-octalactone (CAS N° 104-50-7) [scentree.co]

- 6. chemistry.ohio-state.edu [chemistry.ohio-state.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid - Google Patents [patents.google.com]

- 10. marinelipids.ca [marinelipids.ca]

Endogenous role of 7-hydroxyoctanoic acid in mammals

An In-depth Technical Guide to the Endogenous Role of 7-Hydroxyoctanoic Acid in Mammals

Abstract

7-Hydroxyoctanoic acid (7-HOA) is an endogenous medium-chain hydroxy fatty acid found in mammals. While its presence has been documented for decades, a comprehensive understanding of its physiological roles remains an emerging area of research. Historically viewed as a minor metabolite of medium-chain fatty acid oxidation, recent advances in metabolomics have renewed interest in its potential significance, particularly in the context of inborn errors of metabolism and as a potential, yet uncharacterized, signaling molecule. This guide provides a detailed overview of the current knowledge surrounding 7-HOA, from its biochemical origins and metabolic fate to its established role as a biomarker in disease. We further explore its hypothetical signaling functions and provide detailed, field-proven methodologies for its detection, quantification, and functional characterization, aimed at equipping researchers and drug development professionals with the foundational knowledge and practical tools to advance our understanding of this intriguing metabolite.

Introduction: Defining 7-Hydroxyoctanoic Acid

7-Hydroxyoctanoic acid (7-HOA) is an eight-carbon fatty acid characterized by a hydroxyl group on the seventh carbon (the ω-1 position). It belongs to the class of medium-chain hydroxy acids and derivatives[1][2]. As an endogenous molecule, it is found in various mammalian biofluids and tissues, including urine and feces[1][3]. Its presence is intrinsically linked to the metabolism of medium-chain fatty acids (MCFAs), which are derived from dietary sources such as medium-chain triglycerides (MCTs) or from endogenous lipolysis[4][5].

While structurally similar to other bioactive hydroxy fatty acids, the specific biological functions of 7-HOA are not well-defined. Its primary established role is that of a metabolic intermediate, the concentration of which can be altered in specific physiological and pathological states. Notably, it is recognized as a urinary marker in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation[1][2][3]. This guide will synthesize the current understanding of 7-HOA's biochemistry and explore the frontiers of its potential signaling capabilities.

Biosynthesis and Metabolism of 7-HOA

The metabolic pathway of 7-HOA is a direct consequence of octanoic acid metabolism. Unlike the primary mitochondrial β-oxidation pathway, the formation of 7-HOA involves ω-1 hydroxylation, a process typically mediated by cytochrome P450 (CYP) enzymes.

Biosynthesis via ω-1 Hydroxylation

The principal precursor for 7-HOA is octanoic acid (C8:0). While most octanoic acid undergoes β-oxidation for energy production, a fraction can be hydroxylated. The ω-1 hydroxylation is a key step, though the specific CYP isozymes responsible for this reaction in mammals have not been definitively identified. This process is analogous to the ω-hydroxylation that forms 8-hydroxyoctanoic acid, which has been studied in engineered yeast systems utilizing CYPs[6].

Once formed, 7-HOA exists as a free fatty acid within the cellular environment.

Metabolic Fate: Glucuronidation and Excretion

As a hydrophilic metabolite, 7-HOA is primarily cleared from the body via urinary excretion. To facilitate this, it undergoes conjugation with glucuronic acid. Studies have identified 7-hydroxyoctanoyl β-D-glucuronide in the urine of infants fed MCT-enriched diets, confirming this as a major metabolic fate[4][5]. This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of 7-HOA, enabling efficient renal clearance.

The diagram below illustrates the metabolic pathway from dietary MCTs to the excretion of 7-HOA glucuronide.

Caption: Biosynthesis and metabolic fate of 7-Hydroxyoctanoic acid.

Physiological and Pathophysiological Significance

The relevance of 7-HOA in mammalian biology is most clearly understood through its association with metabolic disorders. Its potential role as a signaling molecule is an area of active speculation based on the activity of structurally similar molecules.

7-HOA in Inborn Errors of Metabolism

The most well-documented clinical relevance of 7-HOA is its accumulation in MCAD deficiency[1][2][3]. MCAD deficiency is the most common inherited disorder of fatty acid β-oxidation[7][8]. The genetic defect impairs the breakdown of medium-chain fatty acids (C6-C12). Consequently, upstream metabolites, including octanoic acid, accumulate. This substrate pressure shunts octanoic acid into alternative, minor oxidative pathways like ω-1 hydroxylation, leading to a significant increase in the production and excretion of 7-HOA and other unusual metabolites[5]. Therefore, elevated urinary 7-HOA serves as a diagnostic marker for this condition.

| Condition | 7-HOA Status | Associated Biological Matrix | Rationale |

| MCAD Deficiency | Significantly Elevated | Urine[1][3] | Block in β-oxidation shunts octanoic acid to alternative hydroxylation pathways. |

| MCT-Enriched Diet | Elevated | Urine[4][5] | Increased substrate (octanoic acid) availability promotes formation. |

| Colorectal Cancer | Detected | Feces[1] | Association observed in metabolomic studies; mechanistic link is unclear. |

Table 1: Conditions Associated with Altered 7-Hydroxyoctanoic Acid Levels.

Potential Signaling Role: A Hypothesis

While no specific receptor for 7-HOA has been identified, a compelling hypothesis arises from its structural similarity to other hydroxy-carboxylic acids (HCAs) that are known ligands for a family of G-protein coupled receptors (GPCRs)[9][10].

-

HCA1 (GPR81) is activated by lactate.

-

HCA2 (GPR109A) is activated by the ketone body 3-hydroxybutyrate.

-

HCA3 (GPR109B) is activated by the β-oxidation intermediate 3-hydroxyoctanoic acid[9].

These receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is known to mediate anti-lipolytic effects in adipocytes[9][10]. Given that 7-HOA is also a hydroxy-carboxylic acid derived from an eight-carbon chain, it is plausible that it could act as an agonist for HCA3 or another, yet-to-be-identified orphan GPCR. This hypothesis presents a compelling avenue for future research to determine if 7-HOA transitions from being solely a metabolic byproduct to a functional signaling molecule, particularly under conditions of metabolic stress where its concentration is elevated.

Caption: Hypothetical GPCR signaling pathway for 7-Hydroxyoctanoic acid.

Methodologies for the Investigation of 7-HOA

Advancing the study of 7-HOA requires robust analytical and functional assay methodologies. This section provides detailed protocols for researchers.

Protocol: Quantification of 7-HOA in Urine by LC-MS/MS

This protocol describes a standard method for the sensitive and specific quantification of 7-HOA in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed for analyzing metabolites in complex biological samples[11].

Rationale: This method provides high sensitivity and specificity by separating 7-HOA from other urinary components via LC and then using tandem mass spectrometry for unambiguous identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern.

Materials:

-

Urine sample

-

Internal Standard (IS): 7-hydroxyoctanoic acid-d3 (or similar stable isotope-labeled analog)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge and vials

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Vortex samples for 10 seconds to ensure homogeneity.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer 500 µL of the supernatant to a new microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol) to each sample. The IS is critical for correcting for variations in sample extraction and instrument response.

-

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

-

Elute 7-HOA and the IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex and transfer to an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 7-HOA (e.g., m/z 159.1 -> 113.1) and its internal standard.

-

Caption: Experimental workflow for LC-MS/MS analysis of 7-HOA.

Protocol: GPCR Activation Screening (cAMP Assay)

This protocol outlines a cell-based assay to test the hypothesis that 7-HOA can activate a Gi-coupled receptor, using the inhibition of forskolin-stimulated cAMP as a readout.

Rationale: If 7-HOA activates a Gi-coupled receptor, it will inhibit adenylyl cyclase. Forskolin directly stimulates adenylyl cyclase, leading to a large production of cAMP. A Gi-activating ligand will blunt this effect, causing a measurable decrease in cAMP levels.

Materials:

-

HEK293 cells stably expressing the candidate receptor (e.g., HCA3/GPR109B or an orphan GPCR).

-

7-Hydroxyoctanoic acid (ligand).

-

Forskolin.

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

Commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture reagents.

Procedure:

-

Cell Culture:

-

Plate the receptor-expressing HEK293 cells in a 96-well plate and grow to ~90% confluency.

-

-

Assay Preparation:

-

Wash the cells once with serum-free media.

-

Add 50 µL of stimulation buffer containing IBMX (to prevent cAMP degradation) to each well. Incubate for 15 minutes.

-

-

Ligand Addition:

-

Prepare serial dilutions of 7-HOA.

-

Add 25 µL of the 7-HOA dilutions to the appropriate wells. Include a vehicle control (buffer only).

-

Incubate for 15 minutes at room temperature.

-

-

Forskolin Stimulation:

-

Add 25 µL of forskolin solution (at a final concentration that elicits ~80% of the maximal response, e.g., 10 µM) to all wells except the negative control.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

-

-

Data Analysis:

-

Normalize the data to the forskolin-only control (0% inhibition) and the negative control (100% inhibition).

-

Plot the percent inhibition against the log of the 7-HOA concentration to generate a dose-response curve and calculate the EC50 value.

-

Conclusion and Future Directions

7-Hydroxyoctanoic acid stands at a fascinating intersection of intermediary metabolism and potential cell signaling. Its role as a biomarker for MCAD deficiency is well-established, providing crucial diagnostic information for this inborn error of metabolism[1][3]. However, the full extent of its endogenous role in mammals is likely yet to be uncovered.

The primary questions for future research are:

-

Receptor Identification: Does 7-HOA have a cognate receptor? Screening against a panel of orphan GPCRs, in addition to the known HCA receptors, is a critical next step.

-

Physiological Context: If a signaling role is established, under what physiological conditions (e.g., fasting, exercise, specific diets) are 7-HOA concentrations sufficient to elicit a biological response?

-

Enzymatic Machinery: Which specific cytochrome P450 isozymes are responsible for its endogenous production in different tissues? Understanding its synthesis will provide insight into its regulation.

The methodologies outlined in this guide provide a clear path forward for addressing these questions. By combining advanced analytical chemistry with functional pharmacological assays, the scientific community can move closer to fully elucidating the role of 7-hydroxyoctanoic acid, potentially uncovering new therapeutic targets for metabolic diseases.

References

-

Human Metabolome Database. (n.d.). Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486). HMDB. [Link]

-

FooDB. (2011). Showing Compound 7-Hydroxyoctanoic acid (FDB022069). FooDB. [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-7-Hydroxyoctanoic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 7R-hydroxy-octanoic acid. PubChem. [Link]

-

Kuhara, T., Shinka, T., Inoue, Y., Ohse, M., & Matsumoto, I. (1996). 3-, 6- and 7-hydroxyoctanoic acids are metabolites of medium-chain triglycerides and excreted in urine as glucuronides. Journal of Mass Spectrometry, 31(6), 633–638. [Link]

-

The Good Scents Company. (n.d.). 7-hydroxyoctanoic acid. Perflavory. [Link]

-

Carr, P. D., et al. (2023). Diet and the evolution of ADH7 across seven orders of mammals. Biology Letters, 19(7), 20230115. [Link]

-

Metabolomics Workbench. (n.d.). List of Studies (Metabolite:7-Hydroxyoctanoic acid). NIH Data Repository. [Link]

-

Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2011). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology, 2, 84. [Link]

-

Offermanns, S. (2017). Hydroxy-Carboxylic Acid Receptor Actions in Metabolism. Trends in Endocrinology & Metabolism, 28(3), 227-236. [Link]

-

Hiller, M., et al. (2018). Loss of Enzymes in the Bile Acid Synthesis Pathway Explains Differences in Bile Composition among Mammals. Genome Biology and Evolution, 10(11), 3014–3020. [Link]

-

Merritt, J. L., & MacLeod, E. (2020). Fatty acid oxidation disorders. Annals of Translational Medicine, 8(19), 1251. [Link]

-

Medscape. (2021). Peroxisomal Disorders. Medscape. [Link]

-

Liu, Z., et al. (2019). De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae. Metabolic Engineering, 56, 126-133. [Link]

-

Gillingham, M. B., & Van Calcar, S. C. (2020). Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies. The American Journal of Managed Care, 26(10 Suppl), S219-S226. [Link]

-

Lee, S., et al. (2024). Proteomic analysis of 7-octenoic acid antifibrotic effects in TGF-β1 activated hepatic stellate cells. Scientific Reports, 14(1), 3740. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092. [Link]

-

Merck Manual Consumer Version. (n.d.). Fatty Acid Oxidation Disorders. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486) [hmdb.ca]

- 2. Showing Compound 7-Hydroxyoctanoic acid (FDB022069) - FooDB [foodb.ca]

- 3. (+-)-7-Hydroxyoctanoic acid | C8H16O3 | CID 167627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-, 6- and 7-hydroxyoctanoic acids are metabolites of medium-chain triglycerides and excreted in urine as glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-hydroxyoctanoic acid, 17173-14-7 [perflavory.com]

- 6. De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid Oxidation Disorders - Children's Health Issues - Merck Manual Consumer Version [merckmanuals.com]

- 9. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 10. Hydroxy-Carboxylic Acid Receptor Actions in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Human Biosynthesis of 7-Hydroxyoctanoic Acid

Abstract

7-Hydroxyoctanoic acid (7-HOA) is an (ω-1)-hydroxylated medium-chain fatty acid increasingly recognized for its role as a biomarker in human metabolic disorders.[1][2] While not a product of mainstream energy metabolism, its biosynthesis is a critical indicator of cellular stress and alternative substrate processing, particularly when primary fatty acid oxidation pathways are compromised. This technical guide provides a comprehensive overview of the 7-HOA biosynthesis pathway in humans. We will explore the core biochemical reactions, the enzymatic machinery involved, its regulation, and its profound significance in pathophysiology, most notably in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][4] Furthermore, this document details robust, field-proven methodologies for the in vitro and cell-based investigation of 7-HOA production, coupled with advanced analytical techniques for its precise quantification. This guide is intended for researchers, clinicians, and drug development professionals seeking to understand and investigate this important metabolic pathway.

The Biochemical Context: Fatty Acid ω-Oxidation

In human metabolism, the primary catabolic fate of fatty acids is β-oxidation, a mitochondrial process that sequentially shortens the acyl chain to produce acetyl-CoA for energy production.[3] However, under certain physiological or pathological conditions, an alternative pathway known as ω-oxidation becomes significant.[5][6]

-

Cellular Locus: Unlike β-oxidation, ω-oxidation occurs in the smooth endoplasmic reticulum (ER) of cells, primarily in the liver and kidneys.[3][5]

-

Physiological Role: Under normal conditions, ω-oxidation is a minor pathway for medium-chain fatty acids (10-12 carbons).[5] Its importance escalates dramatically when the mitochondrial β-oxidation pathway is defective or overwhelmed, functioning as a "rescue" or overflow pathway.[6][7] This process converts fatty acids into dicarboxylic acids, which are more water-soluble and can be excreted in the urine, thus mitigating the lipotoxicity of accumulated fatty acids.[3][8]

The overall ω-oxidation process proceeds in three main stages, beginning with the critical hydroxylation step.

Diagram: The General ω-Oxidation Pathway

Caption: Overview of the three-step fatty acid ω-oxidation pathway in the ER.

The Core Biosynthetic Pathway of 7-Hydroxyoctanoic Acid

The formation of 7-HOA is the direct result of the first and rate-limiting step of ω-oxidation acting on a specific medium-chain fatty acid substrate. As octanoic acid is an 8-carbon fatty acid, hydroxylation at the C-7 position constitutes (ω-1)-hydroxylation.[9]

-

Substrate: Octanoic Acid (Caprylic Acid, C8:0).

-

Enzymatic Reaction: (ω-1)-Hydroxylation.

-

Key Enzymes: This reaction is catalyzed by members of the Cytochrome P450 (CYP) superfamily of monooxygenases.[10] While multiple CYPs exhibit fatty acid hydroxylase activity, the primary candidates in humans belong to the CYP4F and CYP4A subfamilies .[5][11][12]

-

CYP4F Isoforms (e.g., CYP4F2, CYP4F3B): These are well-established as fatty acid ω-hydroxylases.[11] CYP4F3B, in particular, is a major producer of hydroxylated fatty acids in the liver and efficiently metabolizes various polyunsaturated fatty acids.[11][13][14] Its activity on medium-chain saturated fatty acids like octanoic acid is strongly implied by its broad substrate scope.

-

CYP4A Isoforms (e.g., CYP4A11): These enzymes are also known to hydroxylate medium and long-chain fatty acids.[5][15]

-

-

Cofactors: The reaction is canonical for a P450 enzyme, requiring NADPH as an electron donor and molecular oxygen **(O₂) **.[5][10] The electrons are transferred from NADPH to the CYP enzyme via the NADPH-cytochrome P450 reductase.[16]

-

Product: (7R)-7-hydroxyoctanoic acid or (7S)-7-hydroxyoctanoic acid.[9]

Diagram: (ω-1)-Hydroxylation of Octanoic Acid

Caption: The single-step conversion of octanoic acid to 7-HOA by CYP enzymes.

Regulation and Pathophysiological Significance

The biosynthesis of 7-HOA is primarily regulated by substrate availability. Under normal metabolic flux, cellular concentrations of free octanoic acid are low, limiting the activity of the ω-oxidation pathway. However, in certain genetic disorders, this balance is disrupted.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most common inherited disorder of fatty acid β-oxidation.[3] A defect in the MCAD enzyme leads to a blockage in the breakdown of medium-chain fatty acids (C6-C12).

-

Accumulation of Substrates: The enzymatic block causes a buildup of medium-chain acyl-CoAs, particularly octanoyl-CoA, within the mitochondria.

-

Substrate Shunting: This accumulation leads to the hydrolysis of octanoyl-CoA to free octanoic acid, which then exits the mitochondria.

-

Upregulation of ω-Oxidation: The elevated cytosolic levels of octanoic acid provide a surplus of substrate for the ER-localized CYP4F/4A enzymes, dramatically increasing the rate of ω-oxidation.[3]

-

Biomarker Formation: This metabolic shift results in significantly elevated production and excretion of 7-HOA and other ω-oxidized metabolites.[1][2][4] Consequently, 7-HOA serves as a key diagnostic biomarker for MCAD deficiency.[1]

The accumulation of 7-HOA is also observed in other conditions that impair fatty acid metabolism, including certain peroxisomal disorders where fatty acid processing is abnormal.[17][18]

Methodologies for Studying 7-HOA Biosynthesis

Investigating the 7-HOA pathway requires robust biochemical and analytical methods. The following section outlines validated protocols for researchers.

Experimental Protocol: In Vitro 7-HOA Synthesis Using Human Liver Microsomes

This protocol provides a method to measure the direct enzymatic conversion of octanoic acid to 7-HOA using a complex enzyme source. Human liver microsomes (HLMs) are vesicles of ER and are a rich source of human CYP enzymes.

Rationale: This assay directly measures the kinetic activity of the relevant hydroxylases without the complexity of cellular uptake or downstream metabolism, making it ideal for enzyme characterization and inhibitor screening.

Methodology:

-

Reagent Preparation:

-

HLM Suspension: Thaw commercially available pooled HLMs on ice and dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Substrate Stock: Prepare a 100 mM stock solution of octanoic acid in ethanol.[19]

-

NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

-

-

Reaction Incubation:

-

In a microcentrifuge tube, combine 50 µL of HLM suspension (final concentration 0.25 mg/mL) and buffer to a volume of 190 µL.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Add 5 µL of octanoic acid substrate from a diluted working stock to achieve a final concentration range for testing (e.g., 1-500 µM).

-

Initiate the reaction by adding 50 µL of the NRS solution. The final reaction volume is 250 µL.

-

-

Reaction Termination and Sample Preparation:

-

After a set time (e.g., 30 minutes), terminate the reaction by adding 250 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 7-HOA-d3).

-

Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the sample in 100 µL of 50:50 methanol:water for analysis.

-

-

Analysis:

-

Analyze the sample using LC-MS/MS as described in section 4.3.

-

Experimental Protocol: Cell-Based 7-HOA Production in HepG2 Cells

This protocol measures 7-HOA biosynthesis in a physiologically relevant human liver cell line, incorporating substrate uptake and cellular metabolism.

Rationale: HepG2 cells express relevant CYP enzymes and provide a model system to study pathway regulation in response to stimuli or genetic manipulation (e.g., siRNA knockdown of CYP4F2).

Methodology:

-

Cell Culture and Plating:

-

Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum.

-

Plate cells in a 12-well plate at a density of 250,000 cells per well and allow them to adhere for 24 hours.

-

-

Preparation of Fatty Acid-BSA Conjugate:

-

Prepare a 5 mM octanoic acid solution conjugated to fatty-acid-free bovine serum albumin (BSA) at a 5:1 molar ratio to ensure solubility and bioavailability.[20] Briefly, dissolve sodium octanoate in serum-free media containing BSA with gentle warming (37°C).

-

-

Cell Treatment:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Replace the culture medium with serum-free medium containing the octanoic acid-BSA conjugate at a final concentration of 100-250 µM. Include a BSA-only control well.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection and Extraction:

-

Collect the cell culture medium into a tube.

-

Add 500 µL of ice-cold methanol containing an internal standard to the collected medium.

-

Scrape the cells from the well in 500 µL of PBS and lyse via sonication.

-

Combine the medium and cell lysate extracts.

-

Proceed with protein precipitation, evaporation, and reconstitution as described in protocol 4.1, step 3.

-

-

Analysis:

-

Analyze the sample using LC-MS/MS. Normalize the resulting 7-HOA concentration to the total protein content of the well.

-

Diagram: Experimental Workflow for 7-HOA Analysis

Caption: A generalized workflow for the quantification of 7-HOA from biological samples.

Analytical Technique: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 7-HOA due to its high specificity.[21]

Principle: The technique first separates 7-HOA from other metabolites in the sample using high-performance liquid chromatography (HPLC). The separated analyte is then ionized (typically via electrospray ionization in negative mode) and detected by a mass spectrometer. Tandem MS (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion (the deprotonated 7-HOA molecule) is selected and fragmented, and a specific product ion is monitored. This parent-product ion transition is unique to 7-HOA, providing exceptional selectivity and eliminating interference.

| Parameter | Typical Condition | Rationale |

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Provides excellent retention and separation for medium-chain fatty acids. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |

| Gradient | 10% B to 95% B over 10 minutes | A gradient elution is necessary to separate 7-HOA from more polar and less polar interferences. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group on 7-HOA readily loses a proton to form a negative ion [M-H]⁻. |

| MRM Transition | m/z 159.1 → m/z 115.1 | Precursor ion ([M-H]⁻) fragments to a characteristic product ion (loss of CO₂ and H₂O). |

| Internal Standard | 7-HOA-d3 | A stable isotope-labeled standard co-elutes with the analyte and corrects for matrix effects and extraction variability. |

Conclusion and Future Directions

The biosynthesis of 7-hydroxyoctanoic acid via (ω-1)-hydroxylation represents a critical, albeit often overlooked, metabolic pathway in human physiology. Governed by the Cytochrome P450 enzymes of the CYP4F and CYP4A families, this pathway serves as a vital overflow mechanism when mitochondrial β-oxidation is impaired. Its clinical utility as a sensitive biomarker for MCAD deficiency is well-established and underscores the importance of understanding these alternative metabolic routes.

Future research should focus on several key areas:

-

Enzyme Specificity: Precisely delineating the relative contributions of specific CYP4F and CYP4A isoforms to 7-HOA production in human liver and kidney.

-

Regulatory Mechanisms: Investigating the transcriptional regulation of the relevant CYP genes in response to lipid overload and metabolic stress.

-

Broader Pathological Roles: Exploring the role and concentration of 7-HOA in other metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD) and peroxisomal disorders, to assess its potential as a broader biomarker of metabolic dysfunction.

The methodologies outlined in this guide provide a robust framework for researchers to pursue these questions, paving the way for a deeper understanding of fatty acid metabolism and the development of novel diagnostic and therapeutic strategies.

References

-

Stark, K. L., et al. (2022). The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health. FEBS Journal. Available at: [Link]

-

Dutour, A., et al. (1998). Requirement for omega and (omega-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Omega oxidation. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Cytochrome P450 omega hydroxylase. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Two pathways of 7-hydroxylated bile acid biosynthesis. ResearchGate. Available at: [Link]

-

Wan, D., et al. (2021). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Fatty acid omega-oxidation as a rescue pathway for fatty acid oxidation disorders in humans. ResearchGate. Available at: [Link]

-

Sanders, R. J. (2009). The biological significance of ω-oxidation of fatty acids. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

-

FooDB. (2015). Showing Compound 7-Hydroxyoctanoic acid (FDB022069). FooDB. Available at: [Link]

-

ResearchGate. (n.d.). Figure 1. Biosynthesis of cholestenoic acids in brain and levels of... ResearchGate. Available at: [Link]

-

Estabrook, R. W., et al. (1997). Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1. PNAS. Available at: [Link]

-

Gauri, L. A., & Varacallo, M. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Adeva-Andany, M. M., et al. (2019). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. Molecules. Available at: [Link]

-

Theofilopoulos, S., et al. (2013). 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier. Journal of Lipid Research. Available at: [Link]

-

HMDB. (2023). Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486). Human Metabolome Database. Available at: [Link]

-

PubChem. (n.d.). (7R)-hydroxy-octanoic acid. PubChem. Available at: [Link]

-

Le, T. A., et al. (2022). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online. Available at: [Link]

-

Perflavory. (n.d.). 7-hydroxyoctanoic acid, 17173-14-7. Perflavory. Available at: [Link]

-

The Good Scents Company. (n.d.). 7-hydroxyoctanoic acid. The Good Scents Company. Available at: [Link]

-

ResearchGate. (2008). Cytochromes P450 from family 4 are the main omega hydroxylating enzymes in humans: CYP4F3B is the prominent player in PUFA metabolism. ResearchGate. Available at: [Link]

-

Li, M., et al. (2021). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. Available at: [Link]

-

Medscape. (2023). Peroxisomal Disorders. Medscape. Available at: [Link]

-

ResearchGate. (n.d.). PGA 1 induces CYP4F3B enzyme activity... ResearchGate. Available at: [Link]

-

Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules. Available at: [Link]

-

The Global Foundation for Peroxisomal Disorders. (n.d.). What are peroxisomal disorders? The Global Foundation for Peroxisomal Disorders. Available at: [Link]

Sources

- 1. Showing Compound 7-Hydroxyoctanoic acid (FDB022069) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486) [hmdb.ca]

- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 7-hydroxyoctanoic acid, 17173-14-7 [thegoodscentscompany.com]

- 5. Omega oxidation - Wikipedia [en.wikipedia.org]

- 6. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 7R-hydroxy-octanoic acid | C8H16O3 | CID 5312863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 11. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Requirement for omega and (omega;-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. emedicine.medscape.com [emedicine.medscape.com]

- 18. thegfpd.org [thegfpd.org]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Natural Sources of 7-Hydroxyoctanoic Acid

Abstract

7-Hydroxyoctanoic acid is a medium-chain hydroxy fatty acid of growing interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, detailing its first documented chemical synthesis and subsequent identification in natural sources. The primary focus is on its occurrence in bee-related products, particularly royal jelly, which stands as its most significant known natural reservoir. This document furnishes researchers, scientists, and drug development professionals with a detailed exploration of its natural origins, a plausible biosynthetic pathway in Apis mellifera, and a consolidated, step-by-step protocol for its extraction and analysis from royal jelly using gas chromatography-mass spectrometry (GC-MS). The guide is structured to provide both historical context and practical, field-proven insights to facilitate further research and application of this intriguing molecule.

Introduction: The Significance of 7-Hydroxyoctanoic Acid

7-Hydroxyoctanoic acid (7-HOA) is a C8 medium-chain fatty acid characterized by a hydroxyl group at the C-7 position.[1] As a functionalized fatty acid, it possesses unique chemical properties that distinguish it from its non-hydroxylated counterpart, octanoic acid. While not as ubiquitously studied as other fatty acids, 7-HOA has been identified in select natural matrices and is recognized as a metabolite in certain biological systems.[2] Its presence in royal jelly, the exclusive nourishment of queen honeybees, suggests potential biological roles that are yet to be fully elucidated. This guide aims to synthesize the current knowledge on the discovery and natural occurrence of 7-HOA, providing a foundational resource for the scientific community.

The Discovery and First Synthesis of 7-Hydroxyoctanoic Acid

While the precise moment of the first conceptualization of 7-hydroxyoctanoic acid is difficult to pinpoint from available literature, a seminal work in its history is the 1967 paper by Sugiyama, Gasha, and Kashima.[2] Their research, published in the Bulletin of the Chemical Society of Japan, detailed the synthesis of 7-hydroxyoctanoic acid dilactone.[2] This work provides strong evidence that the acid itself was known and had been synthesized by this time, as it was a necessary precursor for the dilactone synthesis. This represents the earliest readily accessible and verifiable scientific documentation of the chemical preparation of a derivative of 7-hydroxyoctanoic acid, and by extension, the acid itself.

Natural Sources of 7-Hydroxyoctanoic Acid

The primary and most well-documented natural source of 7-hydroxyoctanoic acid is a product of the honeybee, Apis mellifera.

Royal Jelly: A Rich Reservoir

Royal jelly, a gelatinous secretion from the hypopharyngeal and mandibular glands of worker honeybees, is the most significant natural source of 7-hydroxyoctanoic acid. This complex substance serves as the exclusive food for queen bees and is rich in a variety of bioactive compounds, including a unique profile of medium-chain fatty acids.[3] Among these, 7-hydroxyoctanoic acid has been consistently identified, albeit as a minor component compared to other fatty acids like 10-hydroxy-2-decenoic acid (10-HDA).[4][5]

Honey

As a derivative product of bees, honey has also been found to contain trace amounts of 7-hydroxyoctanoic acid. A 2011 study by Isidorov et al. identified 7-hydroxyoctanoic acid in various honey samples using solid-phase extraction followed by gas chromatography-mass spectrometry.[4] Its presence in honey is attributed to the transference of royal jelly components during the feeding of larvae.[4]

Other Natural Occurrences

Beyond the realm of apiculture, 7-hydroxyoctanoic acid has been detected in some animal tissues. The Human Metabolome Database (HMDB) and FooDB have cataloged its presence, although not quantified, in foods such as chicken (Gallus gallus) and domestic pig (Sus scrofa domestica).[2][6] It is also recognized as a minor metabolite in humans, particularly in association with certain metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency.[2][7]

Proposed Biosynthetic Pathway in Apis mellifera

The precise biosynthetic pathway of 7-hydroxyoctanoic acid in honeybees has not been definitively elucidated. However, based on the known mechanisms of fatty acid synthesis in insects and related research on similar molecules, a plausible pathway can be proposed. The synthesis of fatty acids in insects begins with acetyl-CoA and involves the fatty acid synthase (FAS) complex.[8] For the production of hydroxylated medium-chain fatty acids in the mandibular glands of honeybees, a multi-step process is likely involved.

This proposed pathway begins with the de novo synthesis of a long-chain saturated fatty acid, such as stearic acid (C18:0), from acetyl-CoA. This is followed by a hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, to introduce a hydroxyl group. Subsequent chain shortening via β-oxidation would then lead to the formation of 7-hydroxyoctanoic acid. Transcriptomic analyses of honeybee mandibular glands have identified several candidate genes, including members of the cytochrome P450 family (CYP6AS8 and CYP6AS11), that are potentially involved in the hydroxylation of fatty acid precursors for pheromone biosynthesis.[8]

Caption: Proposed biosynthetic pathway of 7-hydroxyoctanoic acid in Apis mellifera.

Analytical Methodology: Isolation and Identification from Royal Jelly

The analysis of 7-hydroxyoctanoic acid from a complex matrix like royal jelly requires a multi-step approach involving extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Extraction of Total Fatty Acids from Royal Jelly

This protocol outlines a robust method for the extraction of the total lipid fraction, including 7-hydroxyoctanoic acid, from fresh royal jelly.

Step-by-Step Protocol:

-

Sample Preparation: Weigh approximately 1 gram of fresh or lyophilized royal jelly into a glass centrifuge tube.

-

Solvent Extraction: Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

-

Homogenization: Homogenize the mixture using a vortex mixer for 2 minutes, followed by sonication in an ultrasonic bath for 30 minutes.

-

Phase Separation: Add 2 mL of 0.9% NaCl solution and vortex for 1 minute. Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

-

Collection of Organic Layer: Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean, pre-weighed glass vial.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Saponification: To the dried lipid extract, add 5 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to saponify the lipids and liberate the free fatty acids.

-

Acidification: After cooling, acidify the solution to a pH of 3-4 with 1 M HCl.

-

Fatty Acid Extraction: Extract the free fatty acids by adding 5 mL of hexane and vortexing for 1 minute. Centrifuge at 3000 rpm for 5 minutes.

-

Final Collection: Collect the upper hexane layer containing the free fatty acids and transfer it to a new vial for derivatization.

Caption: Workflow for the extraction of free fatty acids from royal jelly.

GC-MS Analysis of 7-Hydroxyoctanoic Acid

Gas chromatography-mass spectrometry is a highly sensitive and specific method for the identification and quantification of 7-hydroxyoctanoic acid. Due to its polarity and low volatility, derivatization is a necessary step.

Step-by-Step Protocol:

-

Derivatization: Evaporate the hexane from the free fatty acid extract under a stream of nitrogen. Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Seal the vial and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) esters.

-

GC-MS Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

-

GC Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

-

Data Analysis: Identify the TMS derivative of 7-hydroxyoctanoic acid based on its retention time and mass spectrum, comparing it to an authentic standard.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 7-hydroxyoctanoic acid.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [7] |

| Molecular Weight | 160.21 g/mol | [7] |

| CAS Number | 17173-14-7 | [9] |

| Appearance | Solid (at standard conditions) | [7] |

| IUPAC Name | 7-hydroxyoctanoic acid | [9] |

Conclusion

7-Hydroxyoctanoic acid, first described in the context of chemical synthesis in 1967, is a naturally occurring medium-chain hydroxy fatty acid with its most notable presence in royal jelly. This guide has provided a detailed account of its discovery, primary natural sources, a plausible biosynthetic pathway in honeybees, and a comprehensive analytical protocol for its study. As research into the bioactive components of natural products continues to expand, a thorough understanding of the origins and analytical methodologies for compounds like 7-hydroxyoctanoic acid is paramount. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, biochemistry, and drug development, stimulating further investigation into the biological significance and potential applications of this unique fatty acid.

References

-

Isidorov, V. A., Czyżewska, U., & Bakier, S. (2011). Determination of royal jelly acids in honey. Food Chemistry, 124(1), 387-391. [Link]

-

Jian, Y., Wu, L., Wu, J., Fang, Y., & Li, J. (2017). Comparative transcriptome analysis on the synthesis pathway of honey bee (Apis mellifera) mandibular gland secretions. Scientific Reports, 7(1), 4543. [Link]

-

The Chemistry of Bees - Royal Jelly. (n.d.). University of Bristol. [Link]

-

Ahmad, S., Campos, M. G., Fratini, F., Altaye, S. Z., & Li, J. (2020). New Insights into the Biological and Pharmaceutical Properties of Royal Jelly. International Journal of Molecular Sciences, 21(2), 412. [Link]

-

Human Metabolome Database. (n.d.). 7-Hydroxyoctanoic acid (HMDB0000486). [Link]

-

El-Kholy, K. H., Hassan, A. H., & Al-Ghamdi, A. A. (2021). Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering efficient biomarkers against melanoma. RSC Advances, 11(31), 19149-19160. [Link]

- Schill, G. (1966). F,f-disubstituierte Glutarsäuren, I. Synthese von 2.6-Dioxa-adamantan. Chemische Berichte, 99(8), 2689-2698.

-

PubChem. (n.d.). (7R)-7-hydroxyoctanoic acid. [Link]

-

KEGG. (n.d.). Apis mellifera (honey bee) GENOME. [Link]

-

UniProt. (n.d.). Apis mellifera (Honeybee). [Link]

-

FAO. (n.d.). Royal jelly. [Link]

-

Wang, Y., Ma, L., Zhang, W., Li, Y., Li, M., & Li, J. (2023). Oleic Acid Promotes the Biosynthesis of 10-Hydroxy-2-decenoic Acid via Species-Selective Remodeling of TAGs in Apis mellifera ligustica. International Journal of Molecular Sciences, 24(17), 13361. [Link]

-

Melliou, E., & Chinou, I. (2020). Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry. Molecules, 25(23), 5727. [Link]

-

Ahmad, S., Campos, M. G., Fratini, F., Altaye, S. Z., & Li, J. (2020). New Insights into the Biological and Pharmaceutical Properties of Royal Jelly. International Journal of Molecular Sciences, 21(2), 412. [Link]

-

PubChem. (n.d.). (+-)-7-Hydroxyoctanoic acid. [Link]

-

Abidin, Z. Z., Abdullah, N., & Mohamed, M. (2018). Phytochemical analysis and GC-MS profile of royal jelly from selected areas in Malaysia. Malaysian Applied Biology, 47(1), 101-108. [Link]

-

Melliou, E., & Chinou, I. (2020). Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Molecules, 25(23), 5727. [Link]

-

FooDB. (n.d.). 7-Hydroxyoctanoic acid. [Link]

-

KEGG. (n.d.). Fatty acid biosynthesis - Apis mellifera (honey bee). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Human Metabolome Database: Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486) [hmdb.ca]

- 3. New Insights into the Biological and Pharmaceutical Properties of Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]

- 6. DE10344606B4 - Authenticity determination of royal jelly and / or its components by (multi) isotope analysis - Google Patents [patents.google.com]

- 7. (+-)-7-Hydroxyoctanoic acid | C8H16O3 | CID 167627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparative transcriptome analysis on the synthesis pathway of honey bee (Apis mellifera) mandibular gland secretions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KEGG PATHWAY: Fatty acid biosynthesis - Apis mellifera (honey bee) [kegg.jp]

(R)-7-hydroxyoctanoic acid vs (S)-7-hydroxyoctanoic acid

An In-depth Technical Guide to

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chirality is a fundamental principle in pharmacology and biochemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This guide provides a comprehensive technical overview of the enantiomeric pair, (R)-7-hydroxyoctanoic acid and (S)-7-hydroxyoctanoic acid. While direct comparative biological studies on these specific enantiomers are notably scarce in current literature, this document synthesizes existing knowledge on related chiral hydroxy fatty acids to build a framework for understanding their potential differential activities and to guide future research. We will delve into their physicochemical properties, propose robust methodologies for their stereoselective synthesis and analytical separation, and explore their probable mechanisms of action through the lens of known hydroxy-carboxylic acid receptors. This whitepaper aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to investigate the distinct biological roles of these chiral lipids.

The Significance of Stereochemistry in Biological Systems

In the realm of molecular biology and pharmacology, stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can exhibit remarkably different biological effects.[1] This is because biological systems, composed of chiral entities like amino acids and sugars, create a chiral environment where enantiomers can interact differently with receptors, enzymes, and other cellular components.[1] The case of (R)- and (S)-7-hydroxyoctanoic acid, a pair of enantiomers of a medium-chain hydroxy fatty acid, exemplifies the importance of considering stereochemistry in research and drug development. While they share identical physical properties in an achiral environment, their interactions within a biological system are likely to be distinct.[1]

Physicochemical Properties

(R)-7-hydroxyoctanoic acid and (S)-7-hydroxyoctanoic acid are classified as medium-chain hydroxy acids, which are hydroxy acids with a side chain of 6 to 12 carbon atoms.[2][3] Their fundamental properties are summarized below.

| Property | (R)-7-hydroxyoctanoic acid | (S)-7-hydroxyoctanoic acid | Racemic (±)-7-Hydroxyoctanoic acid |

| Molecular Formula | C₈H₁₆O₃[2] | C₈H₁₆O₃[4] | C₈H₁₆O₃[5] |

| Molecular Weight | 160.21 g/mol [2] | 160.21 g/mol [4] | 160.21 g/mol [5] |

| IUPAC Name | (7R)-7-hydroxyoctanoic acid[2] | (7S)-7-hydroxyoctanoic acid[4] | 7-hydroxyoctanoic acid[5] |

| Synonyms | (-)-7-hydroxyoctanoic acid[2] | Not specified | Not specified |

| Classification | Medium-chain hydroxy fatty acid[2][3] | Medium-chain hydroxy fatty acid[3][4] | Medium-chain hydroxy fatty acid[5][6][7] |

| PubChem CID | 5312863[2] | 5312864[4] | 167627[5] |

Stereoselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure (R)- and (S)-7-hydroxyoctanoic acid is a prerequisite for studying their individual biological activities. This can be achieved through two primary strategies: stereoselective synthesis, which creates a single enantiomer from a precursor, or chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Strategies for Enantiopure Synthesis

While specific protocols for 7-hydroxyoctanoic acid are not abundant, methods for synthesizing other chiral hydroxy fatty acids can be adapted. One common approach involves the use of chiral catalysts or auxiliaries to guide the reaction towards the desired stereoisomer.[4] Enzymatic synthesis offers a highly selective and environmentally friendly alternative, utilizing enzymes like lipases or reductases to perform stereospecific reactions.[8]

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[9][10] The most common approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including those with hydroxyl and carboxylic acid functional groups.[9]

Step-by-Step Protocol for Chiral HPLC Separation of 7-Hydroxyoctanoic Acid Enantiomers (Adapted from similar compounds)

This protocol is a guideline and may require optimization for baseline separation of (R)- and (S)-7-hydroxyoctanoic acid.

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

-

Chiral Stationary Phase:

-

A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak series).

-

-

Mobile Phase:

-

A normal-phase mobile phase is often effective. A typical starting point would be a mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

For acidic compounds like 7-hydroxyoctanoic acid, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often necessary to improve peak shape and resolution.

-

-

Sample Preparation:

-

Dissolve the racemic 7-hydroxyoctanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

-

-

Method Optimization:

-

Adjust the ratio of hexane to isopropanol. Increasing the isopropanol concentration will generally decrease retention times.

-

Vary the concentration of the acidic modifier to optimize peak shape.

-

Optimize the column temperature to improve resolution.

-

Caption: Workflow for the separation of (R)- and (S)-7-hydroxyoctanoic acid using chiral HPLC.

Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For sensitive detection and quantification, especially in biological matrices, GC-MS is a valuable tool. As 7-hydroxyoctanoic acid is not sufficiently volatile for direct GC analysis, derivatization is required. The hydroxyl and carboxylic acid groups can be converted to less polar and more volatile derivatives, such as trimethylsilyl (TMS) ethers/esters. The resulting derivatives can then be separated on a chiral GC column.

Biological Activity and Potential Mechanisms of Action